molecular formula C10H17N5O B3814344 1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea

1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea

Cat. No.: B3814344
M. Wt: 223.28 g/mol
InChI Key: YRCBJOAFMJVYQI-UHFFFAOYSA-N
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Description

1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea is a synthetic organic compound that contains a cyclobutyl group, a triazole ring, and a urea moiety

Properties

IUPAC Name

1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c1-2-10(4-3-5-10)6-11-9(16)14-8-12-7-13-15-8/h7H,2-6H2,1H3,(H3,11,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCBJOAFMJVYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)CNC(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea typically involves the following steps:

    Formation of the cyclobutyl intermediate: The starting material, 1-ethylcyclobutane, undergoes a halogenation reaction to form 1-ethylcyclobutyl halide.

    Nucleophilic substitution: The 1-ethylcyclobutyl halide reacts with sodium azide to form 1-ethylcyclobutyl azide.

    Cycloaddition reaction: The azide intermediate undergoes a cycloaddition reaction with an alkyne to form the 1H-1,2,4-triazole ring.

    Urea formation: The triazole intermediate reacts with an isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:

    Temperature control: Maintaining optimal temperatures for each reaction step to ensure maximum conversion.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Mechanism of Action

The mechanism of action of 1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,3-triazol-5-yl)urea: Similar structure but with a different triazole ring.

    1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-3-yl)urea: Similar structure but with a different position of the triazole ring.

Uniqueness

1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea is unique due to its specific arrangement of functional groups, which can result in distinct biological and chemical properties compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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